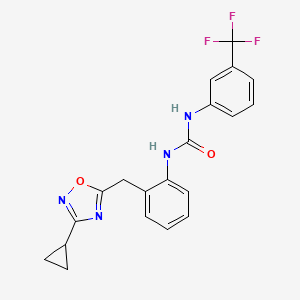
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Apoptosis Inducers and Potential Anticancer Agents
- A study identified a similar compound as a novel apoptosis inducer, indicating potential as an anticancer agent, especially against certain cancer cell lines. The compound's mechanism involves the arrest of cells in the G(1) phase, followed by induction of apoptosis (Zhang et al., 2005).
Synthesis and Chemical Properties
- Research on derivatives of anthranilic acid with 3‐chloropropyl isocyanate showed that urea derivatives can undergo various reactions to form different compounds, highlighting the versatility of these chemicals in synthetic applications (Papadopoulos, 1984).
- Another study developed a method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, offering a more efficient synthesis approach for similar compounds (Li & Chen, 2008).
Advanced Material Applications
- Research involving iridium emitters with 1,3,4-oxadiazol derivatives demonstrated applications in organic light-emitting diodes (OLEDs), suggesting potential use in electronic and optoelectronic devices (Jin et al., 2014).
Insect-Growth Regulation
- A novel insect-growth-regulator (IGR) featuring a 1,3,4-oxadiazol-2-yl urea structure was studied, which could be relevant in pest control and agricultural applications (Zhong et al., 1999).
Antifungal and Antibacterial Applications
- A study on 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives showed antifungal activity, highlighting potential applications in combating fungal infections (Mishra, Singh, & Wahab, 2000).
- Another research demonstrated the synthesis of 1,3,4-oxadiazole derivatives and their screening for antibacterial and enzyme inhibition potential, indicating their use in addressing bacterial infections and enzyme-related disorders (Virk et al., 2023).
Cytokinin-like Activity and Plant Growth
- A study on urea derivatives, including their cytokinin-like activity and enhancement of adventitious root formation, suggests their application in agriculture, particularly in plant morphogenesis (Ricci & Bertoletti, 2009).
Monoamine Oxidase Inhibitors
- Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives identified them as monoamine oxidase B inhibitors, indicating potential therapeutic applications in neurodegenerative diseases (Tok et al., 2021).
properties
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-3-6-15(11-14)24-19(28)25-16-7-2-1-4-13(16)10-17-26-18(27-29-17)12-8-9-12/h1-7,11-12H,8-10H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBYDOUOFXNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

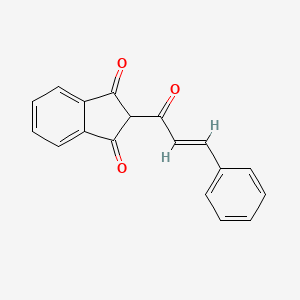
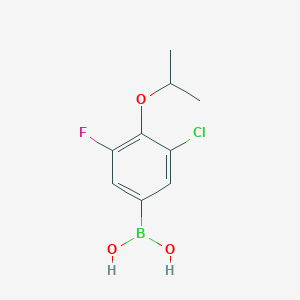
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)

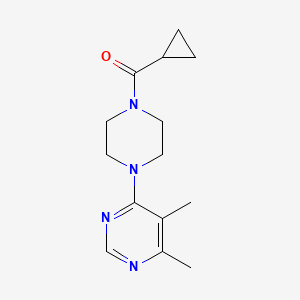
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)
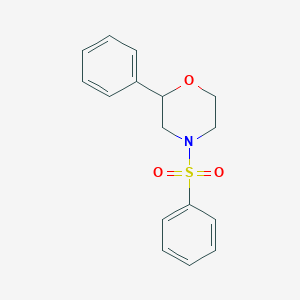
![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)